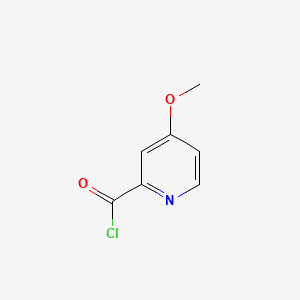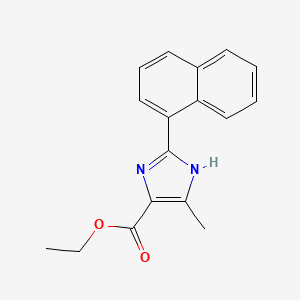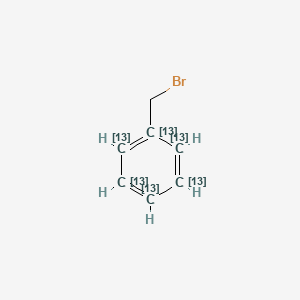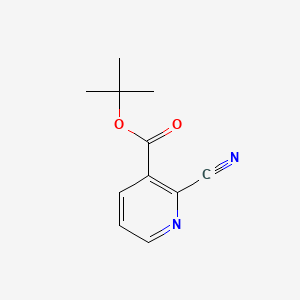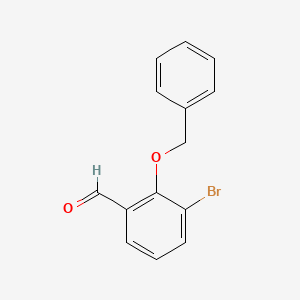
2-(Benzyloxy)-3-bromobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-3-bromobenzaldehyde is a benzaldehyde derivative . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Synthesis Analysis
The synthesis of this compound involves enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole . This reaction forms the corresponding cyanohydrin carbonate .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a benzaldehyde derivative that undergoes enantioselective cyanoformylation . Further analysis would require more specific data or computational modeling .Chemical Reactions Analysis
This compound undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole . This reaction forms the corresponding cyanohydrin carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 212.24 g/mol . It has a molecular formula of C14H12O2 . The compound has an XLogP3 of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds .Scientific Research Applications
Selective Ortho-Bromination of Substituted Benzaldoximes : A study by Dubost et al. (2011) demonstrated the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes, employing a selective palladium-catalyzed ortho-bromination as a key step (Dubost et al., 2011).
Synthesis of 1-Aryl-1H-Indazoles : Cho et al. (2004) reported that 2-bromobenzaldehydes react with arylhydrazines in a palladium-catalyzed process to yield 1-aryl-1H-indazoles, a compound of interest in medicinal chemistry (Cho et al., 2004).
Advancements in Bromovinyl Aldehyde Chemistry : A review by Ghosh and Ray (2017) highlights the past decade's advancements in the field of bromovinyl aldehyde chemistry, focusing on methods using 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde under palladium-catalyzed conditions. These compounds have applications in biology, medicine, and material science (Ghosh & Ray, 2017).
Synthesis of 3-(Alkylamino)isoindolin-1-Ones : Another study by Cho et al. (1997) explored the reaction of 2-bromobenzaldehyde with primary amines under carbon monoxide to produce 3-(alkylamino)isoindolin-1-ones, again highlighting its utility in organic synthesis (Cho et al., 1997).
Hydroxybenzaldehydes from Bromobenzaldehydes : Sinhababu and Borchardt (1983) developed a method for converting bromobenzaldehydes to corresponding hydroxybenzaldehydes, which has applications in the synthesis of various compounds (Sinhababu & Borchardt, 1983).
Safety and Hazards
When handling 2-(Benzyloxy)-3-bromobenzaldehyde, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . In case of ingestion, the mouth should be rinsed, but vomiting should not be induced .
Relevant Papers A paper titled “UV-Induced Benzyloxy Rotamerization in an Ortho OH-Substituted Aryl Schiff Base” discusses a new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene)amino)phenol (abbreviated as BBAP), which was synthesized and characterized . Another paper titled “Preparation of Optically Active (S)-2-(Benzyloxy)propanal” discusses the synthesis of optically active ethyl (S)-2-(benzyloxy)propionate from ethyl (S)-lactate .
properties
IUPAC Name |
3-bromo-2-phenylmethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPOOYYSDHTPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702800 |
Source


|
| Record name | 2-(Benzyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120980-85-0 |
Source


|
| Record name | 2-(Benzyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5,6-Trimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B571274.png)
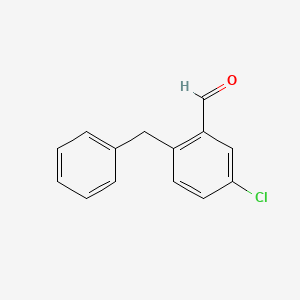
![Phosphonic acid, P-[(1E,3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)-1-penten-1-yl]-](/img/structure/B571279.png)
